

Vevorisertib trihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103 Get Quote

Vevorisertib (Tuvusertib/M1774) Technical Support Center

Welcome to the technical support center for researchers investigating the off-target effects of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor Tuvusertib (M1774). This resource provides essential guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: There appears to be confusion between Vevorisertib, Tuvusertib, and M1774. Which compound is this guide for?

A: This is a critical point of clarification. The compound Vevorisertib (also known as ARQ 751) is a pan-AKT inhibitor. However, the user interest in "Vevorisertib" for off-target analysis likely refers to the potent and selective ATR inhibitor Tuvusertib, which is also widely known by its developmental code, M1774.[1][2] This guide will focus exclusively on Tuvusertib (M1774).

Q2: What is the primary mechanism of action for Tuvusertib (M1774)?

A: Tuvusertib is an orally available, selective inhibitor of ATR kinase.[3][4][5] ATR is a critical protein in the DNA Damage Response (DDR) pathway, sensing replication stress and activating downstream signaling to arrest the cell cycle and facilitate DNA repair.[1][6]

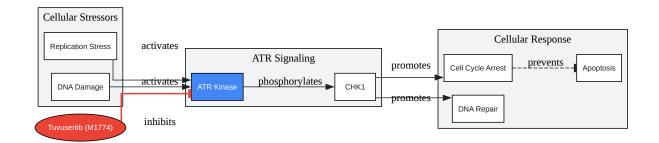


Troubleshooting & Optimization

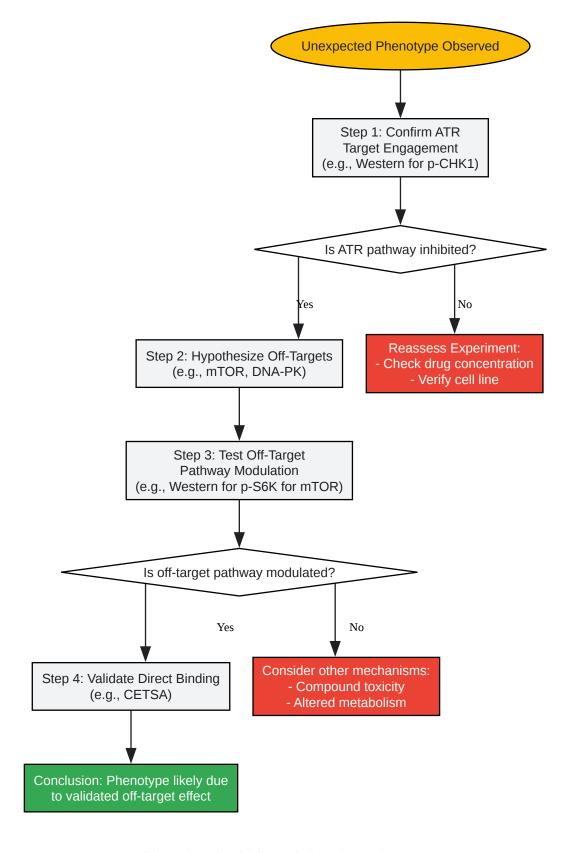
Check Availability & Pricing

Tuvusertib selectively binds to and inhibits ATR, which prevents the phosphorylation of its primary downstream target, CHK1.[1][7] This action abrogates the DNA damage checkpoint, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly those under high replicative stress.[1][6]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuvusertib (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuvusertib | Chk | Apoptosis | ATM/ATR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Vevorisertib trihydrochloride off-target effects investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828103#vevorisertib-trihydrochloride-off-target-effects-investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com